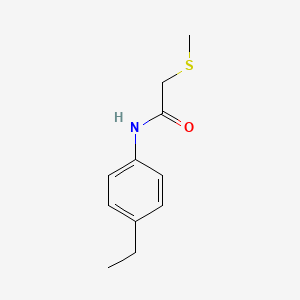![molecular formula C16H21N3O2S B5849857 2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)
2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has shown promise in a number of areas, including medicinal chemistry, drug discovery, and neuroscience. In
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to have an effect on the expression of certain genes, including those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has an inhibitory effect on the growth and proliferation of cancer cells. It has also been shown to have an effect on the expression of certain genes involved in the regulation of the cell cycle. In vivo studies have shown that this compound has a neuroprotective effect and may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is that it has been extensively studied and has shown promise in a number of areas. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are a number of future directions for the study of 2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of future research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the further exploration of its mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new drug candidates with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-bromoethanol with 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine in the presence of a base to form 2-(2-hydroxyethoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide. This intermediate is then reacted with ethyl iodide to form the final product.
Applications De Recherche Scientifique
2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in a number of scientific research areas. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In drug discovery, it has been used as a lead compound for the development of new drugs. In neuroscience, it has been studied for its potential role in the treatment of neurological disorders.
Propriétés
IUPAC Name |
2-ethoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-11(5-2)15-18-19-16(22-15)17-14(20)12-9-7-8-10-13(12)21-6-3/h7-11H,4-6H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOFIQYMWCNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide](/img/structure/B5849790.png)
![3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5849791.png)
![1-(2-fluorophenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B5849793.png)



![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)





![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)
